molecular formula C₂₇H₄₇N₅O₇S B1139743 N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine CAS No. 102910-26-9

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine

Cat. No. B1139743
M. Wt: 585.76
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine and related compounds involves multi-step processes, including the acylation of the ε-amino group of lysine with biotin and caproic acid derivatives, followed by the protection of the amino group with a Boc group. This method allows for the targeted insertion of biotin into peptides, enhancing their utility in biochemical assays. For example, Davies and Al-Jamri (2002) synthesized Boc-protected lysine building blocks using diethylene triamine pentaacetic acid (DTPA), a method that could be adapted for the synthesis of N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine by replacing DTPA with biotin and caproyl derivatives (Davies & Al-Jamri, 2002).

Scientific Research Applications

“N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine” is a specialty product for proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and their functions. This compound is likely used in the process of protein biotinylation .

Protein biotinylation is a biochemical technique that involves the covalent bonding of biotin, a water-soluble B-vitamin, to specific proteins . Biotin acts as a unique tag, enabling researchers to selectively mark and manipulate proteins for a wide array of applications in molecular biology, biochemistry, and other scientific disciplines .

The process of protein biotinylation typically involves the application of chemical reagents or enzymatic procedures to attach biotin to target proteins . Once proteins bear the biotin label, they become readily detectable, isolatable, and amenable to study in diverse experimental contexts .

A pivotal feature of biotin is its robust affinity for avidin and streptavidin proteins, allowing for the precise binding of biotinylated proteins to these molecules . This attribute is often harnessed in detection and purification methodologies .

“N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine” is a specialty product for proteomics research . Here are some potential applications:

  • Protein Labeling : This compound can be used for the biotinylation of proteins. Biotinylation is a process where biotin is attached to proteins, which can then be detected and isolated for further study .

  • Protein Purification : The strong affinity between biotin and avidin or streptavidin proteins can be exploited for the purification of biotinylated proteins .

  • Cell Surface Labeling : Biotinylated proteins can be used to study cell surface proteins. This can help in understanding cell signaling, protein-protein interactions, and other cellular processes .

  • Immunoassays : Biotinylated proteins can be used in immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) for the detection and quantification of various biomolecules .

  • Microscopy and Imaging : Biotinylated proteins can be used in fluorescence microscopy and other imaging techniques to visualize cellular structures and processes .

  • Drug Delivery : Biotinylated proteins can be used in targeted drug delivery systems. The biotin moiety can bind to receptors on the target cells, allowing for the selective delivery of drugs .

“N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine” is a specialty product for proteomics research . Here are some potential applications:

  • Protein Labeling : This compound can be used for the biotinylation of proteins. Biotinylation is a process where biotin is attached to proteins, which can then be detected and isolated for further study .

  • Protein Purification : The strong affinity between biotin and avidin or streptavidin proteins can be exploited for the purification of biotinylated proteins .

  • Cell Surface Labeling : Biotinylated proteins can be used to study cell surface proteins. This can help in understanding cell signaling, protein-protein interactions, and other cellular processes .

  • Immunoassays : Biotinylated proteins can be used in immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) for the detection and quantification of various biomolecules .

  • Microscopy and Imaging : Biotinylated proteins can be used in fluorescence microscopy and other imaging techniques to visualize cellular structures and processes .

  • Drug Delivery : Biotinylated proteins can be used in targeted drug delivery systems. The biotin moiety can bind to receptors on the target cells, allowing for the selective delivery of drugs .

Future Directions

The future directions of N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine are not explicitly mentioned in the search results. Given its use in proteomics research , it’s likely that future studies may continue to explore its potential applications in this field.

properties

IUPAC Name

(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H47N5O7S/c1-27(2,3)39-26(38)31-18(24(35)36)11-8-10-16-29-21(33)13-5-4-9-15-28-22(34)14-7-6-12-20-23-19(17-40-20)30-25(37)32-23/h18-20,23H,4-17H2,1-3H3,(H,28,34)(H,29,33)(H,31,38)(H,35,36)(H2,30,32,37)/t18-,19-,20-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJWUKCJHUOTJU-MXBUBSDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H47N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676258
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine

CAS RN

102910-26-9
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.